molecular formula C9H10ClFO B6352825 2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene CAS No. 2379321-88-5

2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene

Cat. No. B6352825
CAS RN: 2379321-88-5
M. Wt: 188.62 g/mol
InChI Key: NVMGVGTZHGIAKS-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene (2CF3MMB) is an organic compound belonging to the family of benzene derivatives. It is a colorless liquid at room temperature and has a sweet odor. The compound has been extensively studied due to its wide range of applications in the synthesis of pharmaceuticals, agrochemicals, and other products. In

Scientific Research Applications

2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has been used in scientific research for a variety of purposes, including the synthesis of pharmaceuticals, agrochemicals, and other products. It has been used as a reactant in the synthesis of quinoline derivatives and as a catalyst in the synthesis of polymers. It has also been used as a starting material for the synthesis of a variety of other compounds, including arylazides, oxazoles, and amides.

Mechanism of Action

2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene is an organic compound that undergoes a variety of reactions. The most common reactions include nucleophilic substitution, electrophilic addition, and elimination reactions. In nucleophilic substitution reactions, a nucleophile attacks the electron-deficient carbon atom of the compound, resulting in the formation of a new bond. In electrophilic addition reactions, an electrophile attacks the electron-rich carbon atom of the compound, resulting in the formation of a new bond. In elimination reactions, the compound undergoes a reaction in which two bonds are broken and one bond is formed.
Biochemical and Physiological Effects
2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has been studied for its potential biochemical and physiological effects. Studies have shown that the compound has antioxidant, anti-inflammatory, and antifungal activities. It has also been shown to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to have potential anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has several advantages when used in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and has a low toxicity. However, it is a volatile compound and can be explosive when exposed to heat or flame. In addition, it is a highly reactive compound and can react with other compounds in the laboratory.

Future Directions

2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene has a wide range of potential applications in the synthesis of pharmaceuticals, agrochemicals, and other products. Further research is needed to explore the potential of the compound for the development of new drugs and agrochemicals. In addition, research is needed to explore the potential of the compound as a catalyst for the synthesis of polymers and other compounds. Research is also needed to explore the potential of the compound for the development of new materials with improved properties. Finally, research is needed to further explore the biochemical and physiological effects of the compound and its potential applications in the development of new medicines and treatments.

Synthesis Methods

2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene can be synthesized by a variety of methods, including the Friedel-Crafts alkylation reaction, the Williamson ether synthesis, and the Grignard reaction. In the Friedel-Crafts alkylation reaction, an alkyl halide is reacted with an aromatic compound in the presence of a Lewis acid catalyst to form an alkylated aromatic compound. In the Williamson ether synthesis, an alkoxide is reacted with an alkyl halide in the presence of a base to form an ether. In the Grignard reaction, an alkyl halide is reacted with a magnesium metal in the presence of a base to form an alkyl magnesium halide.

properties

IUPAC Name

3-chloro-1-fluoro-2-(methoxymethyl)-4-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFO/c1-6-3-4-8(11)7(5-12-2)9(6)10/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMGVGTZHGIAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)COC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-3-(methoxymethyl)-1-methylbenzene

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